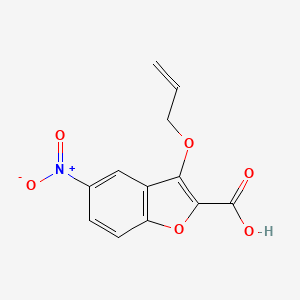![molecular formula C11H5BrClN3 B11802905 5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11802905.png)
5-Bromo-6-chloro-[2,3'-bipyridine]-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile is a bipyridine derivative, which is a class of compounds extensively used in various scientific fields. Bipyridine compounds are known for their ability to coordinate with metal centers, making them valuable in catalysis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of robust catalysts and optimized reaction parameters is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized bipyridine derivatives, while coupling reactions can produce extended bipyridine systems .
Scientific Research Applications
5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile exerts its effects is primarily through its ability to coordinate with metal centers. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,2’-bipyridine: Another bipyridine derivative with similar coordination properties.
5-Bromo-2-methylpyridine: Used in the synthesis of other bipyridine derivatives.
6-Chloro-5’-bromo-2,2’-bipyridine: Shares similar halogen substitution patterns.
Uniqueness
5-Bromo-6-chloro-[2,3’-bipyridine]-3-carbonitrile is unique due to its specific substitution pattern, which can influence its reactivity and coordination behavior. The presence of both bromine and chlorine atoms allows for selective functionalization and diverse chemical transformations .
Properties
Molecular Formula |
C11H5BrClN3 |
|---|---|
Molecular Weight |
294.53 g/mol |
IUPAC Name |
5-bromo-6-chloro-2-pyridin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H5BrClN3/c12-9-4-8(5-14)10(16-11(9)13)7-2-1-3-15-6-7/h1-4,6H |
InChI Key |
OKWNFZHXGNEKCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(C=C2C#N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)




